molecular formula C10H13ClFN B3002031 N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride CAS No. 2044713-06-4

N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride

Cat. No.: B3002031
CAS No.: 2044713-06-4
M. Wt: 201.67
InChI Key: CAQGPSAYXCRKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Scientific Research Applications

N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride typically involves the following steps:

    N-alkylation: The starting material, 3-fluoroaniline, undergoes N-alkylation with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Hydrochloride Formation: The resulting N-(cyclopropylmethyl)-3-fluoroaniline is then treated with hydrochloric acid to form the hydrochloride salt. This step is typically performed in an aqueous or alcoholic solution to facilitate the formation of the salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-4-fluoroaniline hydrochloride
  • N-(cyclopropylmethyl)-2-fluoroaniline hydrochloride
  • N-(cyclopropylmethyl)-3-chloroaniline hydrochloride

Uniqueness

N-(cyclopropylmethyl)-3-fluoroaniline hydrochloride is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group also adds to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-fluoroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-2-1-3-10(6-9)12-7-8-4-5-8;/h1-3,6,8,12H,4-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQGPSAYXCRKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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